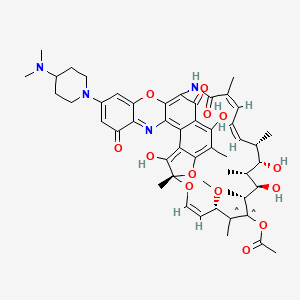
1,1,2-Tris(triethoxysilyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tris(ethoxysilyl)ethane is an organosilicon compound with the molecular formula C20H48O9Si3. It is a colorless to pale yellow liquid that is soluble in organic solvents and hydrolyzes in the presence of water. This compound is primarily used as a precursor in the synthesis of various organosilicon materials and has applications in multiple fields, including materials science and chemistry .
準備方法
Synthetic Routes and Reaction Conditions
1,1,2-Tris(ethoxysilyl)ethane can be synthesized through the reaction of ethyl orthosilicate with ethylene glycol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5O-Si(OC2H5)3+HO-CH2-CH2-OH→1,1,2-Tris(ethoxysilyl)ethane+by-products
Industrial Production Methods
In industrial settings, the production of 1,1,2-Tris(ethoxysilyl)ethane involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
化学反応の分析
Types of Reactions
1,1,2-Tris(ethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of water, catalysts, and other reagents.
Hydrolysis: In the presence of water, 1,1,2-Tris(ethoxysilyl)ethane hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form siloxane networks.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with various properties
Common Reagents and Conditions
Water: Hydrolysis reactions are typically carried out in the presence of water.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions.
Organosilicon Polymers: Formed during polymerization reactions.
科学的研究の応用
1,1,2-Tris(ethoxysilyl)ethane has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor in the synthesis of mesoporous organosilica materials, which have applications in catalysis, adsorption, and separation processes.
Chemistry: Employed in the preparation of hybrid organic-inorganic materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics
作用機序
The mechanism of action of 1,1,2-Tris(ethoxysilyl)ethane involves its ability to undergo hydrolysis and condensation reactions to form siloxane networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in materials science, the formation of siloxane networks can enhance the mechanical and thermal properties of materials .
類似化合物との比較
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar hydrolysis and condensation properties.
Tetraethyl orthosilicate: A commonly used precursor in the synthesis of silica-based materials.
(3-Aminopropyl)triethoxysilane: Used for surface modification and functionalization of materials
Uniqueness
1,1,2-Tris(ethoxysilyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked siloxane networks. This property makes it particularly useful in applications requiring materials with high mechanical strength and thermal stability .
特性
分子式 |
C8H18O3Si3 |
|---|---|
分子量 |
246.48 g/mol |
InChI |
InChI=1S/C8H18O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7H2,1-3H3 |
InChIキー |
LTQQIONDKICJOZ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si]CC([Si]OCC)[Si]OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
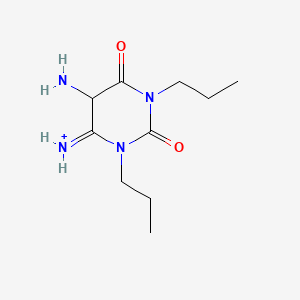
![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)

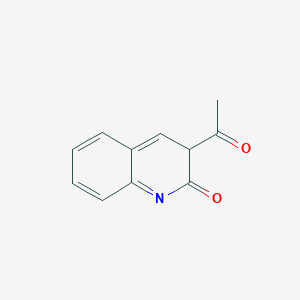
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)

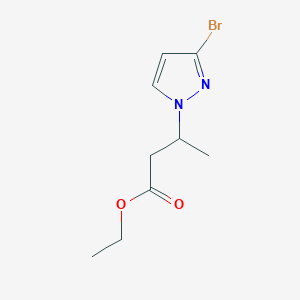
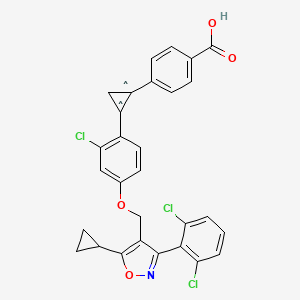
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)

